molecular formula C21H25N3O4S B4112929 N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide

N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide

Cat. No. B4112929
M. Wt: 415.5 g/mol
InChI Key: NUWJYNDHFRMUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that is used in cancer treatment. It was first discovered in the early 2000s and has since become an important tool in the fight against cancer.

Mechanism of Action

N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 works by inhibiting the activity of several kinases that are involved in cancer cell growth and proliferation. Specifically, N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 inhibits the activity of Raf kinase, VEGFR, and PDGFR. By inhibiting these kinases, N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the formation of new blood vessels, and induce apoptosis (programmed cell death) in cancer cells. N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 has also been shown to have anti-inflammatory effects and to reduce the production of cytokines.

Advantages and Limitations for Lab Experiments

N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied and has a well-documented mechanism of action. However, there are also limitations to using N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 in lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments. Additionally, it has a short half-life, which means that it must be administered frequently to maintain therapeutic levels.

Future Directions

There are several future directions for the study of N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006. One area of research is the development of new and more effective inhibitors that target the same kinases as N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006. Another area of research is the study of N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, there is ongoing research into the use of N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 in the treatment of other diseases, such as diabetes and autoimmune disorders.
Conclusion:
In conclusion, N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 is a small molecule inhibitor that has become an important tool in the fight against cancer. It works by inhibiting the activity of several kinases that are involved in cancer cell growth and proliferation. N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 has several advantages for lab experiments, but there are also limitations to its use. Ongoing research into the development of new inhibitors and the use of N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 in combination with other cancer treatments will continue to improve our understanding of this important drug.

Scientific Research Applications

N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various types of cancer cells, including liver, kidney, and lung cancer. N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 works by inhibiting the activity of several kinases, including Raf kinase, VEGFR, and PDGFR. By inhibiting these kinases, N-[4-(benzoylamino)phenyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide 43-9006 prevents the growth and proliferation of cancer cells.

properties

IUPAC Name

N-(4-benzamidophenyl)-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-2-29(27,28)24-14-12-17(13-15-24)21(26)23-19-10-8-18(9-11-19)22-20(25)16-6-4-3-5-7-16/h3-11,17H,2,12-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWJYNDHFRMUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-benzamidophenyl)-1-ethylsulfonylpiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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